molecular formula C15H17ClN4O4S2 B11170821 4-(acetylamino)-5-chloro-2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11170821
M. Wt: 416.9 g/mol
InChI Key: RVMODYRGUXIMBV-UHFFFAOYSA-N
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Description

5-Chloro-4-acetamido-2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, acetamido, and methoxy groups, as well as a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-acetamido-2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the chloro, acetamido, and methoxy groups. The thiadiazole ring is then synthesized and attached to the benzamide core through a series of reactions involving sulfur and nitrogen-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-acetamido-2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Chloro-4-acetamido-2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate
  • 5-Chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide

Uniqueness

Compared to similar compounds, 5-chloro-4-acetamido-2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to the presence of the thiadiazole ring and the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C15H17ClN4O4S2

Molecular Weight

416.9 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C15H17ClN4O4S2/c1-8(21)17-11-7-12(24-3)9(6-10(11)16)13(22)18-14-19-20-15(26-14)25-5-4-23-2/h6-7H,4-5H2,1-3H3,(H,17,21)(H,18,19,22)

InChI Key

RVMODYRGUXIMBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NN=C(S2)SCCOC)Cl

Origin of Product

United States

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